REACTION_CXSMILES
|
[CH2:1]([NH2:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:10]1[CH2:17][O:16][S:13](=[O:15])(=[O:14])[CH2:12][CH2:11]1.CC(C)=O>O1CCCC1.CCO>[CH2:1]([NH:9][CH2:17][CH2:10][CH2:11][CH2:12][S:13]([OH:16])(=[O:15])=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)N
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C1CCS(=O)(=O)OC1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The product formed a gel
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the product
|
Type
|
CUSTOM
|
Details
|
a white solid precipitated
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The product was dissolved in EtOH
|
Type
|
WASH
|
Details
|
Dowex 50×8 resin (pre-washed, 6 g)
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
FILTRATION
|
Details
|
the resin was filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under educed pressure
|
Type
|
CUSTOM
|
Details
|
the product was dried in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCC)NCCCCS(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |